PROTAC MDM2 Degrader-1 chemical structure and synthesis
PROTAC MDM2 Degrader-1 chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, a novel bivalent molecule designed to induce the degradation of the E3 ubiquitin ligase MDM2. As a key negative regulator of the p53 tumor suppressor, MDM2 is a prime target in oncology. This document details the chemical structure, synthesis, and mechanism of action of PROTAC MDM2 Degrader-1. Furthermore, it presents available quantitative data on its biological activity and provides detailed protocols for key experimental assays to facilitate its study and application in a research environment.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC MDM2 Degrader-1 is a unique member of this class, functioning as a "homo-PROTAC." It is composed of two MDM2 inhibitor moieties joined by a chemical linker. This design enables the molecule to simultaneously bind to two MDM2 proteins, inducing their dimerization and subsequent auto-ubiquitination and degradation by the proteasome. By degrading MDM2, PROTAC MDM2 Degrader-1 leads to the stabilization and activation of the p53 tumor suppressor, a critical mechanism for inhibiting cancer cell growth.
Chemical Structure and Properties
PROTAC MDM2 Degrader-1 is a complex molecule comprising two identical MDM2-binding ligands connected by a flexible linker.
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| CAS Number | 2249944-98-5 |
| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ |
| Molecular Weight | 1463.33 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of PROTAC MDM2 Degrader-1 is detailed in patent CN108610333A. The general synthetic strategy involves the preparation of the MDM2 inhibitor warhead, followed by the coupling of two of these warhead molecules to a suitable linker.
Synthetic Scheme Overview:
A detailed, step-by-step synthesis protocol is proprietary and contained within the referenced patent. The key steps generally involve:
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Synthesis of the MDM2 inhibitor core: This typically involves a multi-step organic synthesis to construct the substituted piperidinone scaffold that is crucial for binding to MDM2.
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Functionalization for linker attachment: The MDM2 inhibitor is modified to introduce a reactive group (e.g., a carboxylic acid or an amine) that can be used for conjugation to the linker.
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Linker synthesis: A bifunctional linker with appropriate length and chemical properties is synthesized separately.
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Coupling reaction: Two equivalents of the functionalized MDM2 inhibitor are reacted with one equivalent of the bifunctional linker to yield the final PROTAC MDM2 Degrader-1 molecule. Purification is typically achieved through chromatographic techniques.
Mechanism of Action and Signaling Pathway
PROTAC MDM2 Degrader-1 operates through a novel mechanism of action that leverages the inherent E3 ligase activity of MDM2 against itself.
Signaling Pathway Diagram:
Caption: Mechanism of action of PROTAC MDM2 Degrader-1.
Logical Workflow for Studying PROTAC MDM2 Degrader-1:
Caption: Experimental workflow for evaluating PROTAC MDM2 Degrader-1.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of PROTAC MDM2 Degrader-1.
| Cell Line | Assay | Concentration | Incubation Time | Result |
| A549 | Western Blot | 5 µM | 12 h | Reduction in MDM2 protein levels and increase in p53 protein levels.[1] |
| A549 | Western Blot | 20 µM | 12 h | Further reduction in MDM2 and increase in p53 compared to 5 µM.[1] |
Further quantitative data such as DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values in a broader range of cell lines are currently not publicly available but are crucial for a comprehensive understanding of the degrader's potency and efficacy.
Experimental Protocols
Western Blot Analysis for MDM2 and p53
This protocol is a general guideline and should be optimized for specific laboratory conditions and cell lines.
Materials:
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PROTAC MDM2 Degrader-1
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Cancer cell line of interest (e.g., A549)
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (or other loading control)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Culture and Treatment:
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Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
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Prepare a stock solution of PROTAC MDM2 Degrader-1 in DMSO.
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Treat cells with varying concentrations of PROTAC MDM2 Degrader-1 (e.g., 0.1, 1, 5, 10, 20 µM) for desired time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
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Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells with RIPA buffer on ice for 30 minutes.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations for all samples.
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Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Apply ECL substrate and visualize the protein bands using an imaging system.
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Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of PROTAC MDM2 Degrader-1 on cell viability.
Materials:
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PROTAC MDM2 Degrader-1
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Cancer cell line of interest
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding:
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Seed cells in a 96-well plate at a density that will not reach confluency during the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of PROTAC MDM2 Degrader-1 in cell culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Incubation:
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Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
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MTT Addition and Incubation:
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Add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Solubilization:
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Carefully remove the medium containing MTT.
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Add 100 µL of the solubilization solution to each well.
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Pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 10-15 minutes to ensure complete dissolution.
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Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
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Data Analysis:
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Subtract the absorbance of the no-cell control from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
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Conclusion
PROTAC MDM2 Degrader-1 represents a promising therapeutic strategy for cancers with wild-type p53. Its unique homo-PROTAC mechanism of inducing MDM2 self-degradation offers a novel approach to activate the p53 pathway. This technical guide provides a foundational resource for researchers to understand and further investigate the potential of this molecule. Further studies are warranted to fully elucidate its efficacy, safety, and therapeutic potential in various cancer models.
